Cyclo(tyrosyl-tyrosyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties

Cyclo(tyrosyl-tyrosyl) demonstrates potent antioxidant activity. Studies have shown its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This property suggests its potential application in preventing oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer [].

Antiviral Activity

Research suggests that cyclo(tyrosyl-tyrosyl) possesses antiviral properties. Studies have demonstrated its effectiveness against various viruses, including influenza A virus, herpes simplex virus type 1, and human cytomegalovirus []. These findings highlight its potential as a therapeutic agent for viral infections.

Anticancer Activity

Emerging research explores the potential of cyclo(tyrosyl-tyrosyl) in cancer treatment. Studies have shown its ability to inhibit the growth and proliferation of cancer cells in various cancer types, including breast cancer, lung cancer, and colon cancer []. While further research is necessary, these findings suggest its potential as a novel anticancer agent.

Cyclo(tyrosyl-tyrosyl) is a cyclic dipeptide composed of two tyrosine residues linked by a peptide bond, forming a unique cyclic structure. Its chemical formula is and it is also known by its systematic name, cyclo(L-tyrosyl-L-tyrosyl). This compound belongs to a class of molecules known as cyclodipeptides, which are characterized by their cyclic structure formed from two amino acids. Cyclo(tyrosyl-tyrosyl) has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in targeting specific enzymes related to infectious diseases like tuberculosis .

cYY itself doesn't have a known biological function outside its role as a precursor to mycocyclosin. Mycocyclosin, however, is believed to be involved in the cell wall integrity and virulence of M. tuberculosis []. The mechanism by which it contributes to these processes is still under investigation.

There is no current data available on the specific safety or hazards associated with isolated cYY.

Future Research Directions

- Elucidating the complete pathway for cYY synthesis and its regulation.

- Understanding the detailed mechanism of cYY conversion to mycocyclosin by CYP121A1.

- Investigating the specific role of mycocyclosin in M. tuberculosis physiology and its potential as a drug target.

Cyclo(tyrosyl-tyrosyl) exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Research indicates that it can act as a mechanism-based inhibitor for CYP121A1, which is crucial for the survival of Mycobacterium tuberculosis. This property makes it a candidate for further development as an antitubercular agent . Additionally, studies have shown that analogs of cyclo(tyrosyl-tyrosyl) can influence microbial sensitivity and exhibit potential therapeutic effects against various pathogens .

The synthesis of cyclo(tyrosyl-tyrosyl) typically involves the cyclization of two tyrosine residues. One common method is through the use of ribosomal synthesis, where tyrosine-tRNA molecules are utilized as substrates in enzymatic reactions catalyzed by specific cyclodipeptide synthases. Additionally, chemical synthesis methods can be employed, including solid-phase peptide synthesis followed by cyclization under controlled conditions to yield the cyclic form .

Cyclo(tyrosyl-tyrosyl) has potential applications in various fields:

- Medicinal Chemistry: As a lead compound in the development of new antitubercular agents.

- Biotechnology: In studies involving peptide synthesis and enzyme inhibition.

- Pharmaceutical Development: As a scaffold for designing novel drugs targeting cytochrome P450 enzymes.

Its unique structure allows for modifications that can enhance its biological activity and specificity against target enzymes .

Interaction studies have focused on the binding affinity of cyclo(tyrosyl-tyrosyl) to cytochrome P450 enzymes, particularly CYP121A1. These studies reveal that the compound can effectively inhibit enzyme activity through a mechanism-based approach, suggesting that it forms stable complexes with the enzyme during catalysis. This interaction is critical for understanding its potential therapeutic applications against tuberculosis and other diseases mediated by P450 enzymes .

Cyclo(tyrosyl-tyrosyl) shares structural similarities with other cyclic dipeptides but possesses unique properties that differentiate it from its analogs. Below are some similar compounds:

Cyclo(tyrosyl-tyrosyl) is unique due to its specific interactions with cytochrome P450 enzymes and its potential role in antitubercular therapy, distinguishing it from other cyclic dipeptides which may not exhibit similar biological activities .

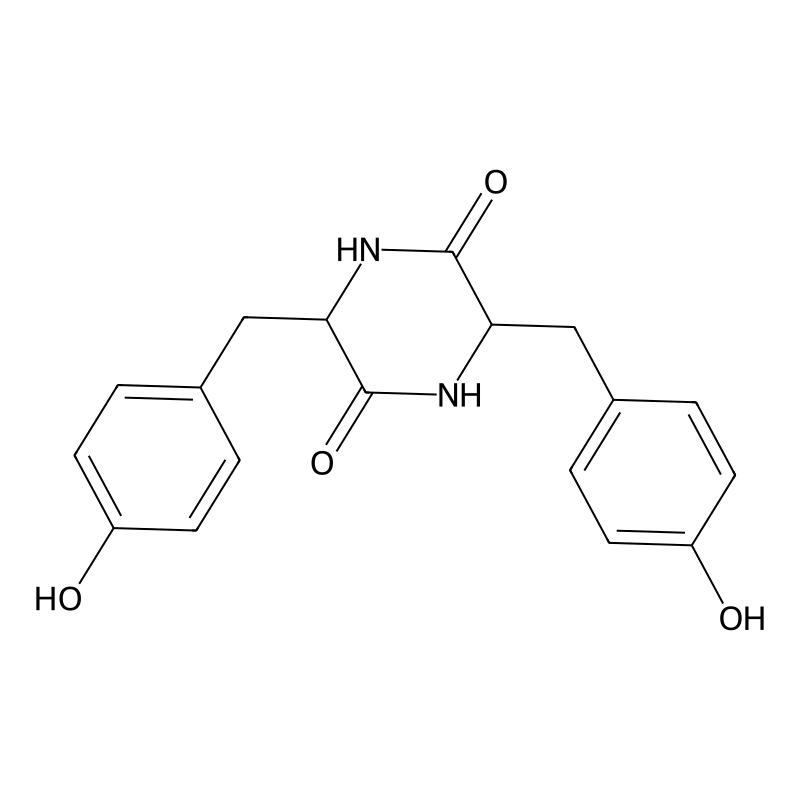

Cyclo(tyrosyl-tyrosyl) is a cyclic dipeptide composed of two tyrosine residues linked through peptide bonds, forming a diketopiperazine (DKP) ring structure [2] [3]. The molecule consists of a central six-membered diketopiperazine ring with two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 5 [2]. At positions 3 and 6 of this ring, there are two tyrosyl side chains, each consisting of a methylene (CH₂) group connected to a 4-hydroxyphenyl group [3] [10].

The molecular formula of cyclo(tyrosyl-tyrosyl) is C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol [3] [6] [15]. The compound is also known by several alternative names including cyclodityrosine, cyclo(Tyr-Tyr), and cyclo(L-tyrosyl-L-tyrosyl) [6] [10]. The systematic name for this compound is 3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione [2] [15].

In three-dimensional space, the molecule adopts a characteristic conformation where the diketopiperazine ring is not perfectly planar but instead takes on a flattened-boat conformation [8] [13]. This conformation is stabilized by various intramolecular forces including hydrogen bonding and steric interactions between the tyrosyl side chains and the diketopiperazine ring [13] [29].

Stereochemical Characteristics

Cyclo(tyrosyl-tyrosyl) contains two stereogenic centers located at positions 3 and 6 of the diketopiperazine ring [3] [10]. These stereogenic centers correspond to the alpha carbon atoms of the original tyrosine amino acids [6] [10]. In the naturally occurring form, both stereogenic centers have the S configuration, corresponding to the L-amino acid configuration, resulting in the (3S,6S) isomer also known as cyclo(L-tyrosyl-L-tyrosyl) [6] [10] [29].

The diketopiperazine ring adopts a flattened-boat conformation with a dihedral angle of approximately 15° between the two peptide bonds [13] [29]. This slight deviation from planarity is important for the overall stability and reactivity of the molecule [8] [13]. The conformation of the diketopiperazine ring influences the spatial arrangement of the tyrosyl side chains [13] [29].

A distinctive feature of cyclo(tyrosyl-tyrosyl) is the orientation of its tyrosyl side chains [13] [29]. One tyrosyl side chain typically faces toward the diketopiperazine ring, while the other extends outward from the ring [13] [29] [31]. This arrangement has been confirmed by both X-ray crystallography and nuclear magnetic resonance (NMR) studies [8] [13]. The folding of one tyrosyl side chain over the diketopiperazine ring (in the g+ geometry) contributes to the overall three-dimensional structure and influences the compound's physicochemical properties and reactivity patterns [29] [31].

Physical Properties

Solubility Profile

The solubility of cyclo(tyrosyl-tyrosyl) varies significantly across different solvents, primarily due to its unique chemical structure featuring both hydrophilic phenolic hydroxyl groups and a relatively hydrophobic diketopiperazine ring [24] [26]. The compound exhibits poor solubility in water, which can be attributed to its predominantly hydrophobic nature despite the presence of hydroxyl groups [24] [26].

Table 1: Solubility Profile of Cyclo(tyrosyl-tyrosyl)

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Poor | Hydrophobic nature limits water solubility |

| Dimethylformamide (DMF) | Good | Used for crystallization |

| Dimethyl sulfoxide (DMSO) | Good | Commonly used for biological assays |

| Methanol | Moderate | Partial solubility |

| Ethanol | Poor to moderate | Limited solubility |

| Acetone | Poor | Limited solubility |

| Chloroform | Poor | Limited solubility |

| Hexane | Insoluble | Highly nonpolar solvent |

Cyclo(tyrosyl-tyrosyl) demonstrates good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [24] [25]. This enhanced solubility in polar aprotic solvents can be attributed to the ability of these solvents to interact with both the polar and nonpolar regions of the molecule [25] [26]. The compound shows moderate solubility in methanol and poor to moderate solubility in ethanol [24] [26]. In less polar solvents such as acetone and chloroform, cyclo(tyrosyl-tyrosyl) exhibits poor solubility, while it is essentially insoluble in highly nonpolar solvents like hexane [24] [26].

Stability Parameters

Cyclo(tyrosyl-tyrosyl) demonstrates considerable stability under various conditions, a characteristic that can be attributed to its cyclic structure [26] [28]. The diketopiperazine ring provides inherent stability against common degradation pathways that affect linear peptides, such as enzymatic hydrolysis [26] [28].

Table 2: Stability Parameters of Cyclo(tyrosyl-tyrosyl)

| Condition | Characteristics |

|---|---|

| Thermal stability | Stable at room temperature; decomposition at elevated temperatures |

| pH stability (acidic) | Stable in mildly acidic conditions |

| pH stability (basic) | Phenolic groups ionize at high pH (>10) |

| Oxidative conditions | Tyrosyl groups susceptible to oxidation |

| Photostability | Tyrosyl groups can undergo photolysis |

| Storage conditions | Store in dry, cool conditions, protected from light |

The compound is thermally stable at room temperature but undergoes decomposition at elevated temperatures [26] [28]. In terms of pH stability, cyclo(tyrosyl-tyrosyl) remains stable under mildly acidic conditions [26] [27]. However, in basic environments (pH > 10), the phenolic hydroxyl groups of the tyrosyl side chains undergo ionization, forming phenolate ions [21] [27]. This ionization significantly alters the compound's spectroscopic properties and solubility profile [21] [27].

Under oxidative conditions, the tyrosyl groups in cyclo(tyrosyl-tyrosyl) are susceptible to oxidation, potentially forming phenoxyl radicals [9] [27]. The compound also demonstrates limited photostability, as the tyrosyl groups can undergo photolysis when exposed to ultraviolet radiation [9] [21]. For optimal preservation, cyclo(tyrosyl-tyrosyl) should be stored in dry, cool conditions and protected from light to prevent degradation [26] [28].

Spectroscopic Characteristics

Cyclo(tyrosyl-tyrosyl) exhibits distinctive spectroscopic properties that are valuable for its identification and characterization [8] [21]. These spectroscopic characteristics arise from the compound's unique structural features, particularly the diketopiperazine ring and the tyrosyl side chains [8] [21].

Table 3: Spectroscopic Characteristics of Cyclo(tyrosyl-tyrosyl)

| Spectroscopic Method | Characteristic | Value |

|---|---|---|

| UV-Vis Absorption | Major absorption peaks | 222 nm and 275 nm |

| UV-Vis Absorption (ionized form) | Major absorption peaks (after ionization) | 242 nm and 295 nm (red shift with hyperchromic effect) |

| IR Spectroscopy | C=O stretching | ~1660 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretching | ~1612 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H stretching | ~3054 cm⁻¹ |

| IR Spectroscopy | C-H out-of-plane bending | ~728 cm⁻¹ |

| IR Spectroscopy | C-O stretching (phenol) | ~1266-1269 cm⁻¹ |

| NMR Spectroscopy | ¹H NMR signals | Aromatic protons: 6.6-7.1 ppm; Benzylic protons: 2.7-3.4 ppm |

| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 327.13 |

In ultraviolet-visible (UV-Vis) spectroscopy, cyclo(tyrosyl-tyrosyl) shows major absorption peaks at approximately 222 nm and 275 nm, which are characteristic of the tyrosyl groups [21] [27]. Upon ionization of the phenolic hydroxyl groups in basic conditions, these peaks undergo a red shift to approximately 242 nm and 295 nm, accompanied by a significant hyperchromic effect (increase in absorption intensity) [21] [27].

Infrared (IR) spectroscopy reveals several characteristic bands for cyclo(tyrosyl-tyrosyl) [14] [27]. The carbonyl groups of the diketopiperazine ring produce a strong absorption band at approximately 1660 cm⁻¹, while the aromatic C=C stretching vibrations appear around 1612 cm⁻¹ [14] [27]. The aromatic C-H stretching and out-of-plane bending modes are observed at approximately 3054 cm⁻¹ and 728 cm⁻¹, respectively [14] [27]. A distinctive band at 1266-1269 cm⁻¹ is attributed to the C-O stretching vibration of the phenolic groups [9] [14].

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structure of cyclo(tyrosyl-tyrosyl) [8] [18]. In the ¹H NMR spectrum, the aromatic protons of the tyrosyl side chains resonate in the range of 6.6-7.1 ppm, while the benzylic protons appear between 2.7 and 3.4 ppm [14] [18]. Mass spectrometry typically shows a molecular ion peak [M+H]⁺ at m/z 327.13, corresponding to the protonated form of the molecule [15] [19].

Chemical Reactivity Patterns

The chemical reactivity of cyclo(tyrosyl-tyrosyl) is primarily determined by the functional groups present in its structure: the phenolic hydroxyl groups of the tyrosyl side chains and the diketopiperazine ring [11] [12]. These structural features provide distinct reactive sites that can participate in various chemical transformations [11] [13].

Table 4: Chemical Reactivity Patterns of Cyclo(tyrosyl-tyrosyl)

| Reactive Site | Reaction Type | Description |

|---|---|---|

| Phenolic hydroxyl groups | Oxidation | Formation of phenoxyl radicals under oxidative conditions |

| Phenolic hydroxyl groups | Deprotonation | pKa ~10; forms phenolate ions in basic conditions |

| Aromatic rings | Electrophilic aromatic substitution | Susceptible to halogenation and other electrophilic substitutions |

| Diketopiperazine ring | Hydrolysis | Resistant to hydrolysis under mild conditions due to cyclic structure |

| Diketopiperazine ring | Ring opening | Requires harsh conditions (strong acid/base, high temperature) |

The phenolic hydroxyl groups of the tyrosyl side chains are susceptible to oxidation, forming phenoxyl radicals under oxidative conditions [9] [27]. This oxidation process has been extensively studied using electron paramagnetic resonance (EPR) spectroscopy, which has revealed the formation of stable tyrosyl radicals [9] [16]. The phenolic groups can also undergo deprotonation in basic conditions (pKa ~10), forming phenolate ions that exhibit distinct spectroscopic properties compared to the neutral form [21] [27].

The aromatic rings of the tyrosyl side chains can participate in electrophilic aromatic substitution reactions [11] [16]. For example, halogenation of cyclo(tyrosyl-tyrosyl) has been demonstrated, particularly with iodine, resulting in derivatives with altered binding properties to certain enzymes [11] [16]. These halogenated derivatives have shown enhanced binding affinity for specific target proteins, highlighting the potential for chemical modification of the aromatic rings to modulate the compound's biological interactions [11] [16].

The diketopiperazine ring of cyclo(tyrosyl-tyrosyl) exhibits remarkable stability against hydrolysis under mild conditions, a characteristic that distinguishes cyclic dipeptides from their linear counterparts [13] [26]. This resistance to hydrolysis is attributed to the cyclic structure, which restricts the conformational flexibility required for nucleophilic attack on the amide bonds [13] [26]. Ring opening of the diketopiperazine structure typically requires harsh conditions, such as strong acids or bases and elevated temperatures [13] [26].

An interesting reactivity pattern observed in cyclo(tyrosyl-tyrosyl) is the potential for intramolecular oxidative coupling between the two tyrosyl side chains [13] [16]. This reaction, which can be catalyzed by certain enzymes or oxidizing agents, results in the formation of a carbon-carbon bond between the tyrosyl groups, generating a novel chemical entity with a modified ring system [13] [16].

Structure Comparison with Other Cyclodipeptides

Cyclo(tyrosyl-tyrosyl) belongs to the broader family of 2,5-diketopiperazines, cyclic dipeptides characterized by a six-membered ring with alternating amide bonds [28] [35]. While sharing the common diketopiperazine scaffold, cyclo(tyrosyl-tyrosyl) possesses unique structural features that distinguish it from other cyclodipeptides [28] [35].

Table 5: Structure Comparison of Cyclo(tyrosyl-tyrosyl) with Other Cyclodipeptides

| Cyclodipeptide | Structural Differences | DKP Ring Conformation | Key Differences |

|---|---|---|---|

| Cyclo(tyrosyl-tyrosyl) | Two tyrosine residues with hydroxyl groups | Flattened-boat | Symmetric structure with two hydroxyl groups |

| Cyclo(phenylalanyl-tyrosyl) | One phenyl ring without hydroxyl group | Similar to cyclo(Tyr-Tyr) | Less polar than cyclo(Tyr-Tyr); different biological activity |

| Cyclo(prolyl-tyrosyl) | One proline residue with pyrrolidine ring | Flattened chair (in crystal) or boat (in solution) | More conformational constraint due to proline ring |

| Cyclo(tryptophanyl-tyrosyl) | One tryptophan with indole ring | Flattened-boat | More hydrophobic; additional H-bond acceptor in indole |

| Cyclo(histidyl-tyrosyl) | One histidine with imidazole ring | Flattened-boat | More basic due to imidazole; additional H-bonding capability |

Compared to other tyrosine-containing cyclodipeptides, cyclo(tyrosyl-tyrosyl) is unique in having two identical tyrosyl side chains, resulting in a symmetric structure with two phenolic hydroxyl groups [28] [35]. This symmetry influences its physicochemical properties, particularly its hydrogen bonding capabilities and solubility profile [28] [35].

Cyclo(phenylalanyl-tyrosyl) differs from cyclo(tyrosyl-tyrosyl) by having one phenyl ring without a hydroxyl group [28] [35]. This structural difference results in reduced polarity compared to cyclo(tyrosyl-tyrosyl) and confers distinct biological activities [28] [35]. While both compounds adopt similar diketopiperazine ring conformations, the absence of one hydroxyl group in cyclo(phenylalanyl-tyrosyl) alters its hydrogen bonding pattern and reactivity profile [28] [35].

Cyclo(prolyl-tyrosyl) represents a more significant structural deviation, with one proline residue containing a pyrrolidine ring [22] [29]. The presence of the proline residue introduces additional conformational constraints due to the rigid pyrrolidine ring [22] [29]. Interestingly, cyclo(prolyl-tyrosyl) adopts a flattened chair conformation in the crystal state but a boat conformation in solution, highlighting the influence of environmental factors on cyclodipeptide conformations [22] [29].

Cyclo(tryptophanyl-tyrosyl) contains one tryptophan residue with an indole ring, making it more hydrophobic than cyclo(tyrosyl-tyrosyl) [25] [35]. The indole ring provides an additional hydrogen bond acceptor, expanding the potential for intermolecular interactions [25] [35]. Similarly, cyclo(histidyl-tyrosyl) features one histidine residue with an imidazole ring, introducing basic properties and enhanced hydrogen bonding capabilities compared to cyclo(tyrosyl-tyrosyl) [12] [35].